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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-chloro-4-

nitrobenzene

Cat. No.: B1272087 Get Quote

A Technical Guide to 2-(Bromomethyl)-1-chloro-
4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-4-
nitrobenzene, a key trifunctional aromatic building block. It details the compound's chemical

identity, physicochemical properties, synthesis, and reactivity. This information is intended to

support its application in organic synthesis, particularly within the fields of medicinal chemistry

and drug development.

Chemical Identity and Structure
IUPAC Name: 2-(bromomethyl)-1-chloro-4-nitrobenzene[1]

Synonyms: 2-Chloro-5-nitrobenzyl bromide[1]

The structure of 2-(bromomethyl)-1-chloro-4-nitrobenzene features a benzene ring

substituted with a chloro group, a nitro group, and a bromomethyl group. The relative positions

of these functional groups impart distinct reactivity to different sites on the molecule, making it a

versatile intermediate for complex chemical syntheses.

Caption: Chemical structure of 2-(bromomethyl)-1-chloro-4-nitrobenzene.
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Physicochemical and Safety Data
The key properties of 2-(bromomethyl)-1-chloro-4-nitrobenzene are summarized below. This

data is essential for reaction planning, safety assessment, and analytical method development.

Table 1: Physicochemical Properties
Property Value Reference

CAS Number 52427-01-7 [1][2]

Molecular Formula C₇H₅BrClNO₂ [1][2]

Molecular Weight 250.48 g/mol [1]

Appearance
White to light yellow crystal or

crystalline powder
[3] (by analogy)

Boiling Point 304.5 °C at 760 mmHg [3]

Density 1.755 g/cm³ [3]

Flash Point 137.9 °C [3]

Refractive Index 1.623 [3]

XLogP3 2.9 [1]

Polar Surface Area 45.8 Å² [1]

Table 2: Hazard and Safety Information
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Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H314 Causes severe skin burns and eye damage

H332 Harmful if inhaled

H335 May cause respiratory irritation

Data sourced from PubChem GHS

Classification.[1]

Experimental Protocols
Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene
This compound is typically synthesized via a free-radical bromination of the benzylic methyl

group of its precursor, 2-chloro-5-nitrotoluene. The following protocol is a representative

procedure based on the synthesis of a structurally similar compound.

Starting Material Reagents & Conditions ProductWorkup & Purification

2-Chloro-5-nitrotoluene
1. N-Bromosuccinimide (NBS)

2. AIBN (initiator)
3. CCl₄ (solvent), 70°C

Reaction 1. Filter precipitate
2. Remove solvent

3. Silica gel chromatography

Process 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

Materials:

2-Chloro-5-nitrotoluene (1.0 eq)
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N-Bromosuccinimide (NBS) (1.0-1.1 eq)

2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount, e.g., 0.02 eq)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-

chloro-5-nitrotoluene, N-bromosuccinimide, and the solvent (e.g., carbon tetrachloride).

Add the radical initiator, AIBN, to the mixture.

Heat the reaction mixture to reflux (approximately 70-80°C for CCl₄) and maintain for

several hours. The reaction progress should be monitored by a suitable technique, such

as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature. The succinimide by-

product will precipitate out of the solution.

Filter the mixture to remove the precipitated succinimide.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by silica gel column chromatography to yield the pure 2-
(bromomethyl)-1-chloro-4-nitrobenzene.

Application in Synthesis: Nucleophilic Substitution
The benzylic bromide of 2-(bromomethyl)-1-chloro-4-nitrobenzene is a highly reactive

electrophilic site, making it an excellent substrate for Sₙ2 reactions. This allows for the facile

introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical

intermediates.
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Nucleophiles (Nu-H)

2-(Bromomethyl)-1-chloro-
4-nitrobenzene

Primary/Secondary Amine (R₂NH)
Alcohol/Phenol (ROH)

Thiol (RSH)

+ Substituted Product
(Ar-CH₂-Nu)

Sₙ2 Reaction
(Base, Solvent)

Click to download full resolution via product page

Caption: Reactivity of the target compound with various nucleophiles.

Representative Protocol: N-Alkylation of an Amine

Materials:

2-(Bromomethyl)-1-chloro-4-nitrobenzene (1.0 eq)

Primary or secondary amine (e.g., Benzylamine) (1.2 eq)

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

Acetonitrile or N,N-Dimethylformamide (DMF) as solvent

Procedure:

In a round-bottom flask, suspend potassium carbonate in the chosen solvent.

Add the amine nucleophile to the suspension.

Add a solution of 2-(bromomethyl)-1-chloro-4-nitrobenzene in the same solvent

dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for

several hours until the starting material is consumed, as monitored by TLC.

Upon completion, quench the reaction by adding water.

Extract the product with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

further purified by column chromatography or recrystallization.

Applications in Drug Development
Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal

chemistry. 2-(Bromomethyl)-1-chloro-4-nitrobenzene serves as a versatile building block due

to its distinct reactive sites.

Benzylic Bromide: As demonstrated, this site is highly reactive towards nucleophiles,

allowing for the straightforward attachment of amines, alcohols, thiols, and other functional

groups. This is crucial for building libraries of compounds for structure-activity relationship

(SAR) studies.

Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the benzylic

bromide. However, its reactivity can be exploited in cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) after the benzylic position has been functionalized.

Nitro Group: The nitro group is a strong electron-withdrawing group that activates the

aromatic ring for certain reactions. It can also be readily reduced to an aniline, a key

functional group that opens up a vast array of subsequent chemical transformations,

including diazotization, acylation, and sulfonylation.

The strategic, sequential manipulation of these three functional groups allows for the efficient

construction of complex molecular architectures found in many biologically active compounds

and is particularly relevant in the synthesis of protein degrader building blocks and other

targeted therapeutics.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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